![molecular formula C9H6N2S B13058714 2-Ethynylthieno[2,3-B]pyridin-3-amine](/img/structure/B13058714.png)
2-Ethynylthieno[2,3-B]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylthieno[2,3-B]pyridin-3-amine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylthieno[2,3-B]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-aminothiophene with ethynyl bromide under basic conditions to form the ethynylated thiophene intermediate. This intermediate is then cyclized with 2-bromopyridine under palladium-catalyzed conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynylthieno[2,3-B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the ethynyl or amino positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Functionalized thienopyridine derivatives.
Applications De Recherche Scientifique
2-Ethynylthieno[2,3-B]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 2-Ethynylthieno[2,3-B]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-B]pyridine: Shares the core structure but lacks the ethynyl and amino groups.
2-Aminothieno[2,3-B]pyridine: Similar structure but without the ethynyl group.
2-Ethynylthieno[2,3-B]pyridine: Lacks the amino group but has the ethynyl group.
Uniqueness
2-Ethynylthieno[2,3-B]pyridin-3-amine is unique due to the presence of both ethynyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile modifications and interactions with various biological targets, making it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C9H6N2S |
|---|---|
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
2-ethynylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C9H6N2S/c1-2-7-8(10)6-4-3-5-11-9(6)12-7/h1,3-5H,10H2 |
Clé InChI |
ZFJPJISGZCCQPT-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=C(C2=C(S1)N=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL](/img/structure/B13058640.png)
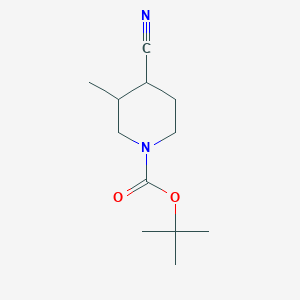
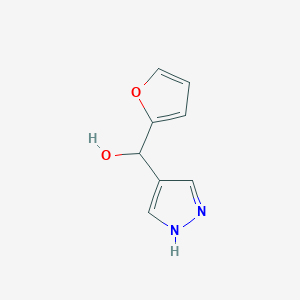

methylidene}hydroxylamine](/img/structure/B13058658.png)
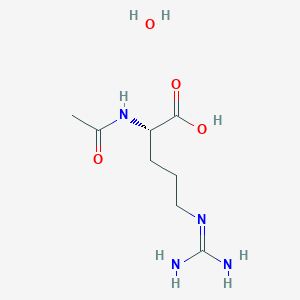
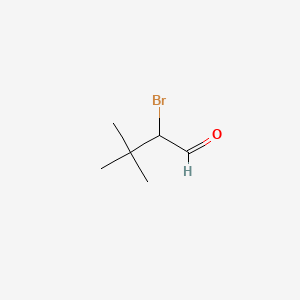
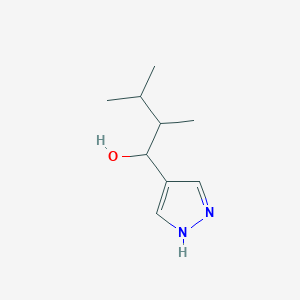

![Ethyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate 4-methylbenzenesulfonate](/img/structure/B13058694.png)

![2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine](/img/structure/B13058710.png)
![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13058712.png)
